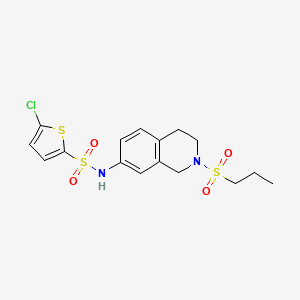
5-chloro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H19ClN2O4S3 and its molecular weight is 434.97. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Enzymatic Activity
One primary area of research focuses on the inhibition of specific enzymes. For instance, certain 1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. These studies highlight the importance of substituent variation on the sulfonamide nitrogen atom for modulating inhibitory potency and selectivity, which is crucial for designing selective enzyme inhibitors (Blank et al., 1980).
Anticonvulsant and Cerebrovasodilatory Effects
Another significant application involves the development of sulfonamide derivatives with potential anticonvulsant and cerebrovasodilatory activities. These compounds, including certain thiophene-2-sulfonamides, have been identified for their ability to selectively increase cerebral blood flow, which may contribute to their anticonvulsant properties without causing significant diuresis (Barnish et al., 1981).
Antioxidant Properties
The synthesis and evaluation of various sulfonamide derivatives have also extended to assessing their antioxidant properties. For instance, the antioxidant potential of anthraquinone analogues, including sulfonamide derivatives, has been explored through in vitro methods, indicating potent antioxidant activity which could have implications for preventing oxidative stress-related diseases (Lakshman et al., 2020).
Anticancer and Apoptotic Induction
Research has further delved into the cytotoxic activities of novel sulfonamide derivatives against various cancer cell lines. These studies reveal the potential of sulfonamides to induce oxidative stress, glutathione depletion, and cytotoxic effects in cancer cells, suggesting their utility as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
Antiviral Activities
Furthermore, the antiviral activities of sulfonamide derivatives have been investigated, with some compounds showing promise against tobacco mosaic virus. This highlights the potential of sulfonamide chemistry in developing new antiviral agents (Chen et al., 2010).
Wirkmechanismus
Target of Action
Similar sulfonamide compounds have been found to be useful ascarbonic anhydrase inhibitors . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a potential carbonic anhydrase inhibitor, it may bind to the active site of the enzyme, preventing it from catalyzing its reaction .
Biochemical Pathways
Carbonic anhydrase inhibitors generally affect thebicarbonate buffer system , which helps maintain pH homeostasis in the body .
Result of Action
By inhibiting carbonic anhydrase, it could potentially decrease the production of bicarbonate ions and protons, thereby affecting ph balance within the body .
Eigenschaften
IUPAC Name |
5-chloro-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S3/c1-2-9-25(20,21)19-8-7-12-3-4-14(10-13(12)11-19)18-26(22,23)16-6-5-15(17)24-16/h3-6,10,18H,2,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHQPBJZNQJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)
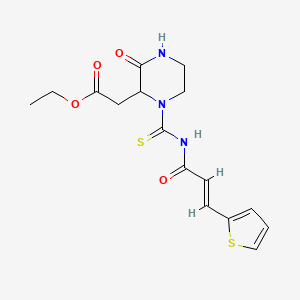
![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)

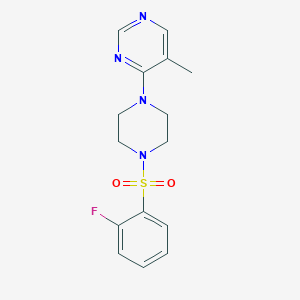


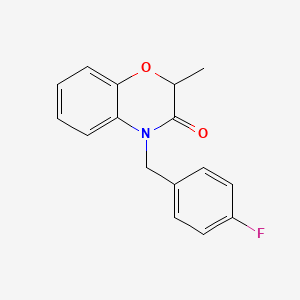
![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)
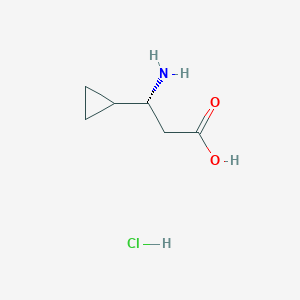
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)
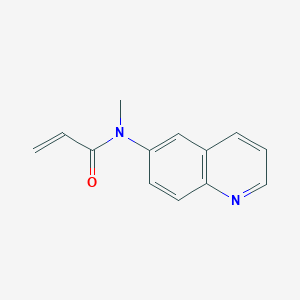
![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)